molecular formula C7H12ClF2N B2980087 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 1886967-27-6

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B2980087
CAS No.: 1886967-27-6
M. Wt: 183.63
InChI Key: TXEOARJKUUZQLG-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine derivative characterized by a rigid [1.1.1]pentane scaffold substituted with a 1,1-difluoroethyl group at the 3-position. Its molecular formula is C₇H₁₁ClF₂N, and it is primarily utilized in pharmaceutical research as a bioisostere for tert-butyl or aromatic groups due to its unique steric and electronic properties . The compound is commercially available (e.g., CymitQuimica offers 1g for €1,207) and is stored under standard conditions .

Properties

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEOARJKUUZQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the use of radical initiators and fluorinating agents under controlled conditions to introduce the difluoroethyl group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride serves as a building block for synthesizing more complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology This compound is used in studying enzyme interactions and as a probe in biochemical assays.
  • Industry It is used in developing new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Potential in Medicinal Chemistry and Drug Development

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has potential applications in medicinal chemistry and drug development due to its unique structural features. It may serve as a lead compound for designing new pharmaceuticals targeting neurological disorders or other conditions influenced by neurotransmitter systems. Additionally, due to its bicyclic nature, it may find utility in materials science or as an intermediate in organic synthesis.

One key application of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is in the synthesis of drug candidates for treating neurological disorders . Its bicyclic structure and the presence of the difluoromethyl group confer desirable characteristics such as increased metabolic stability and enhanced binding affinity to specific target receptors in the central nervous system . These properties make it a valuable starting material for developing new therapeutics targeting conditions such as Alzheimer's disease, Parkinson's disease, and others . The presence of the amino group in the molecule allows for the introduction of additional functional groups through various synthetic manipulations, enabling the production of diverse chemical entities with varying biological activities . This versatility makes 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride an essential component in the toolbox of medicinal chemists working on the development of innovative drug therapies .

Mechanism of Action

The mechanism by which 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride with similar bicyclic amines:

Compound Name Molecular Formula CAS Number Molecular Weight Purity Storage Conditions Key References
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₇H₁₁ClF₂N Not explicitly provided 190.62 (calc.) Not specified Room temperature
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₉ClFN 1826900-79-1 153.58 ≥97% 2–8°C, argon
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride C₁₁H₁₄ClN 83249-11-0 195.69 Not specified Room temperature
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₁₁H₁₂ClFN 2306270-21-1 213.67 ≥97% Room temperature
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride C₆H₁₂ClNO 2197502-05-7 149.62 Not specified Not specified
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride C₇H₁₆Cl₂N₂ 1523572-06-6 227.09 Not specified Not specified

Key Observations :

  • Substituent Effects : The difluoroethyl group introduces strong electron-withdrawing effects and enhanced metabolic stability compared to phenyl or methoxy groups . Fluorinated analogs (e.g., 3-fluoro, 4-fluorophenyl) are prioritized for CNS drug development due to improved blood-brain barrier penetration .
  • Steric Bulk : The 1,1-difluoroethyl group provides steric bulk comparable to tert-butyl groups, making it a valuable bioisostere in medicinal chemistry . In contrast, smaller substituents like methoxy or methyl groups reduce steric hindrance .
Target Compound

However, analogous compounds like 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride are synthesized via Staudinger–aza-Wittig reactions using triethylamine and (PhO)₂P(O)N₃ . Radical fluorination methods are also employed for fluorinated derivatives .

Structural Analogs
  • 3-Phenylbicyclo[1.1.1]pentan-1-amine : Synthesized via metal-free homolytic aromatic alkylation of benzene, enabling direct aryl functionalization .
  • 3-Methoxy Derivatives : Prepared through nucleophilic substitution or coupling reactions, as seen in LC/MS-purified intermediates .
  • Bicyclo[1.1.1]pentane-1,3-dimethylamine : Involves diamination strategies using methylamine derivatives under catalytic conditions .

Biological Activity

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride (CAS No. 1886967-27-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and fluorinated side chain. This article explores its biological activity, potential therapeutic applications, and safety profile based on available research and data.

  • Molecular Formula : C7H12ClF2N
  • Molecular Weight : 183.63 g/mol
  • Purity : 95% .

The biological activity of this compound primarily stems from its interaction with various biological targets, including neurotransmitter receptors and enzymes. The difluoroethyl group may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems, particularly those involving amines.
  • Antimicrobial Properties : Some bicyclic amines show promise as antimicrobial agents.
  • Cytotoxic Effects : Initial studies suggest potential cytotoxicity against certain cancer cell lines.

1. Neurotransmitter Interaction

A study investigating the interaction of bicyclic amines with serotonin receptors found that similar compounds can act as serotonin reuptake inhibitors (SRIs), which are crucial in treating depression and anxiety disorders. The difluoroethyl substitution may enhance the selectivity for specific receptor subtypes .

2. Antimicrobial Activity

Research on related bicyclic compounds has demonstrated antimicrobial properties against various pathogens, including Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes .

3. Cytotoxicity Assays

In vitro studies have shown that derivatives of bicyclic amines can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The activity is attributed to the induction of oxidative stress and modulation of apoptotic pathways .

Safety Profile

The compound has been classified under various hazard categories:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
    This classification necessitates careful handling and adherence to safety protocols in laboratory settings .

Data Summary Table

PropertyValue
CAS Number1886967-27-6
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Purity95%
Acute ToxicityH302
Skin IrritationH315
Eye IrritationH319

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, and how do functional group tolerances impact yield?

  • Methodology : Synthesis often begins with [1.1.1]propellane, a strained precursor. Key strategies include radical multicomponent carboamination (Fe(Pc)-catalyzed) and aminoalkylation using magnesium amides followed by alkyl electrophiles . Functional group compatibility is critical: electron-deficient alkenes and azides require controlled conditions to avoid side reactions. For example, azide reductions (e.g., using TTMSS/HOCH2CH2SH) must be carefully monitored to prevent over-reduction .
  • Data Consideration : Yields vary with substituent steric/electronic profiles. For instance, 3-alkyl derivatives achieve >70% yield under mild conditions, while polar groups may require protecting strategies .

Q. How can researchers validate the structural integrity of 3-substituted bicyclo[1.1.1]pentane derivatives using spectroscopic methods?

  • Analytical Approach : 1H/13C NMR is critical for confirming bridgehead substitution. Key signals include:

  • Bridgehead protons : Singlet at δ ~2.0–2.5 ppm due to equivalent environments .
  • Difluoroethyl group : 19F NMR coupling patterns (e.g., J ~250 Hz for CF2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass accuracy <2 ppm) .

Q. What safety protocols are essential for handling bicyclo[1.1.1]pentane derivatives during synthesis?

  • Safety Measures :

  • Ventilation : Required to prevent inhalation of volatile intermediates (e.g., hydrazines, azides) .
  • PPE : Gloves (nitrile), safety goggles, and flame-resistant lab coats to mitigate exposure to pyrophoric reagents (e.g., alkyl lithiums) .
  • Waste Disposal : Collect azide-containing waste separately to avoid explosive hazards .

Q. How can cost-effective reaction setups be designed for photochemical cycloadditions involving bicyclo[1.1.1]pentane imines?

  • Practical Tips :

  • Light Source : Use ~390 nm LED lamps (low-cost "black lights") instead of specialized photoreactors .
  • Solvents : Dichloromethane or THF, which are inert under UV irradiation and compatible with phenolic inhibitors in commercial alkenes .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in synthetic outcomes between radical and ionic functionalization of [1.1.1]propellane?

  • Mechanistic Analysis :

  • Radical Pathways : Fe(Pc)-catalyzed carboamination proceeds via single-electron transfer (SET), enabling controlled difunctionalization but requiring strict stoichiometry to avoid polymerization .
  • Ionic Pathways : Turbo amide-mediated metallation favors regioselective alkylation but is sensitive to electrophile reactivity (e.g., CuI accelerates coupling) .
    • Conflict Resolution : Radical methods tolerate electron-poor electrophiles, while ionic routes excel with stabilized nucleophiles (e.g., benzylamines) .

Q. How does 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine serve as a bioisostere in drug design, and what pharmacokinetic advantages does it offer?

  • Bioisosteric Utility :

  • Aromatic Replacement : Mimics phenyl rings in γ-secretase inhibitors, reducing metabolic oxidation while maintaining potency .
  • Improved Solubility : The bicyclo[1.1.1]pentane scaffold reduces logP vs. tert-butyl groups, enhancing aqueous solubility .
    • PK Studies : In vivo evaluations show prolonged half-life due to reduced CYP450-mediated degradation .

Q. What strategies enable late-stage functionalization of 3-substituted bicyclo[1.1.1]pentan-1-amines for targeted drug discovery?

  • Functionalization Methods :

  • Amide Coupling : Use triethylamine as a base with activated esters (e.g., NHS) in toluene, achieving >65% yield without racemization .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)2/XPhos ligands to overcome steric hindrance at the bridgehead .

Q. How can scalability challenges in strain-release amination be addressed for preclinical drug development?

  • Scale-Up Solutions :

  • Strain-Release Amination : TSRI’s method replaces toxic reagents (e.g., NaN3) with TurboGrignard reagents, enabling kilogram-scale synthesis with >80% yield .
  • Workflow : Continuous flow systems minimize handling of unstable intermediates (e.g., [1.1.1]propellane) .

Data Contradiction Analysis

Q. How do conflicting reports on azide reduction efficiency impact synthetic route selection?

  • Case Study : reports efficient azide-to-amine conversion using Staudinger conditions, while highlights TTMSS as superior for avoiding byproducts.
  • Resolution : TTMSS is preferred for substrates sensitive to phosphine residues (e.g., halogenated intermediates) .

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